molecular formula C20H17ClN2O2S B13373986 (4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone

(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone

Cat. No.: B13373986
M. Wt: 384.9 g/mol
InChI Key: PEVKDZUNZRJNAR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a morpholinyl group, a pyridinyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be introduced through a reaction involving thiophene and appropriate halogenated reagents under controlled conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be added via a nucleophilic substitution reaction using pyridine derivatives.

    Attachment of the Morpholinyl Group: The morpholinyl group is often introduced through a substitution reaction involving morpholine and a suitable leaving group.

    Final Coupling Reaction: The final step involves coupling the chlorophenyl group with the previously formed intermediate through a carbonylation reaction, typically using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9 g/mol

IUPAC Name

(4-chlorophenyl)-(5-morpholin-4-yl-4-pyridin-3-ylthiophen-2-yl)methanone

InChI

InChI=1S/C20H17ClN2O2S/c21-16-5-3-14(4-6-16)19(24)18-12-17(15-2-1-7-22-13-15)20(26-18)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2

InChI Key

PEVKDZUNZRJNAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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